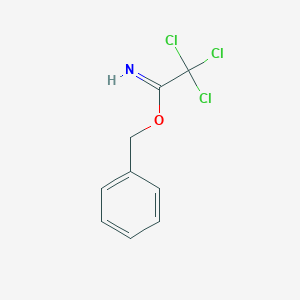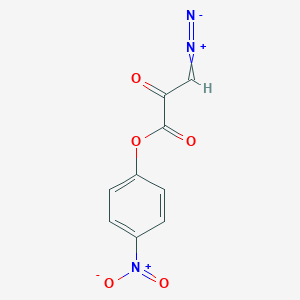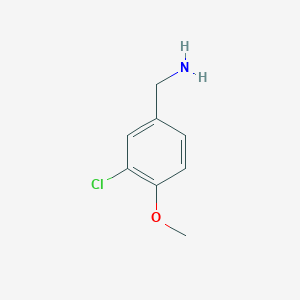
cis-1,2-Cyclohexandimethanol
Übersicht
Beschreibung
cis-1,2-Cyclohexanedimethanol: is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is a colorless, low-melting solid that is used in various chemical applications, particularly in the production of polyester resins. The structure of cis-1,2-Cyclohexanedimethanol consists of a cyclohexane ring with two hydroxymethyl groups attached to adjacent carbon atoms in a cis configuration.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- cis-1,2-Cyclohexanedimethanol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology and Medicine:
- It has been used in the synthesis of antiviral compounds, such as 9-[(Z)-2-(hydroxymethyl)cyclohexyl]methylguanine, which is a selective inhibitor of herpes simplex virus thymidine kinase .
Industry:
- The compound is a key intermediate in the production of polyester resins, which are used in the manufacture of plastic bottles, fibers, and films. It enhances the strength, clarity, and solvent resistance of the resulting polyesters .
Wirkmechanismus
Mode of Action
The mode of action of cis-1,2-Cyclohexanedimethanol is primarily through its chemical reactivity. It has been reported to undergo enantioselective oxidation using a chiral nitroxyl radical via a non-electrochemical method . This suggests that the compound can participate in redox reactions and potentially interact with biological targets in a similar manner.
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in various biochemical reactions, particularly those involving oxidation-reduction processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cis-1,2-Cyclohexanedimethanol are not well-documented. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with various enzymes and transporters .
Result of Action
cis-1,2-Cyclohexanedimethanol has been used in the synthesis of 9-{[(Z)-2(hydroxymethyl)cyclohexyl]methyl}guanine (L-653,180) . This suggests that the compound can participate in complex chemical reactions and contribute to the synthesis of other biologically active molecules.
Biochemische Analyse
Biochemical Properties
This suggests that cis-1,2-Cyclohexanedimethanol may interact with certain enzymes and proteins to facilitate these reactions .
Molecular Mechanism
It’s known that the compound can undergo enantioselective oxidation, suggesting that it may interact with certain biomolecules and potentially influence enzyme activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Reduction of cis-1,2-Cyclohexanedicarboxylic Anhydride:
- A common method for synthesizing cis-1,2-Cyclohexanedimethanol involves the reduction of cis-1,2-cyclohexanedicarboxylic anhydride using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by careful addition of aqueous sodium sulfate to quench the reaction .
-
Reduction Using Sodium Borohydride:
- Another method involves the reduction of cis-1,2-cyclohexanedicarboxylic acid or its esters using sodium borohydride. This method is advantageous for large-scale production due to its simplicity, efficiency, and safety .
Industrial Production Methods:
- Industrially, cis-1,2-Cyclohexanedimethanol can be produced by catalytic hydrogenation of dimethyl terephthalate (DMT). The process involves two steps: first, DMT is converted to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), and then DMCD is further hydrogenated to cis-1,2-Cyclohexanedimethanol using a copper chromite catalyst .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- cis-1,2-Cyclohexanedimethanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Enantioselective oxidation using chiral nitroxyl radicals has been reported .
-
Reduction:
- The compound can be reduced to form various derivatives, such as cyclohexanediols.
-
Substitution:
- It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Chiral nitroxyl radicals, oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methanesulfonyl chloride in pyridine for forming mesylates.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include cyclohexanediols.
- Substitution products include mesylates and other functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
1,4-Cyclohexanedimethanol: Another diol with hydroxyl groups on the 1 and 4 positions of the cyclohexane ring.
1,2-Cyclohexanediol: A diol with hydroxyl groups directly attached to the cyclohexane ring without the methylene bridge.
Dimethyl cyclohexane-1,2-dicarboxylate: An ester derivative of cyclohexanedicarboxylic acid.
Uniqueness:
- cis-1,2-Cyclohexanedimethanol is unique due to its cis configuration, which imparts specific stereochemical properties that can influence the reactivity and physical properties of the compound. This makes it particularly useful in applications requiring specific stereochemistry, such as the synthesis of chiral molecules and polymers .
Eigenschaften
IUPAC Name |
[(1S,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODWINGEHBYRT-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15753-50-1 | |
| Record name | cis-1,2-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15753-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,2-cyclohexanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can cis-1,2-cyclohexanedimethanol be used as a starting material for synthesizing complex molecules?
A1: Yes, cis-1,2-cyclohexanedimethanol serves as a valuable building block in organic synthesis. For instance, it can be transformed into cis-7,8-dimethylbicyclo[4.2.0]oct-7-ene through a series of reactions involving sulfolane formation and reductive ring-contraction []. This highlights its utility in constructing complex cyclic structures relevant to various chemical disciplines.
Q2: What makes cis-1,2-cyclohexanedimethanol interesting for stereoselective synthesis?
A2: The molecule possesses interesting stereochemical properties due to its meso configuration. Researchers have demonstrated the efficient desymmetrization of meso-cis-1,2-cyclohexanedimethanol using sec-butyllithium and (-)-sparteine []. This system distinguishes between enantiotopic and diastereotopic C-H bonds during deprotonation, enabling the selective formation of a new chiral center and highlighting its potential in asymmetric synthesis.
Q3: Are there any biocatalytic applications of cis-1,2-cyclohexanedimethanol?
A3: Interestingly, cis-1,2-cyclohexanedimethanol can be utilized as a substrate in bioelectrocatalytic systems. A study employed a graphite felt electrode modified with alcohol dehydrogenase and other components to achieve the oxidation of cis-1,2-cyclohexanedimethanol to (+)-(1R, 6S)-cis-8-oxabicyclo[4.3.0]nonan-7-one []. This demonstrates its potential as a starting material for producing valuable chiral lactones through environmentally friendly biocatalytic approaches.
Q4: Can cis-1,2-cyclohexanedimethanol participate in enzyme-catalyzed cascade reactions?
A4: Research has shown that cis-1,2-cyclohexanedimethanol can be successfully incorporated into a nicotinamide adenine dinucleotide (NADH)-dependent redox-neutral cascade reaction []. This cascade, utilizing a type II flavin-containing monooxygenase (FMO−E) and horse liver alcohol dehydrogenase (HLADH), enabled the synthesis of chiral bicyclic lactones. This highlights the versatility of cis-1,2-cyclohexanedimethanol as a substrate in complex enzymatic transformations for synthesizing valuable chiral compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







palladium(II) dichloride](/img/structure/B50169.png)


![2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid](/img/structure/B50177.png)


![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)


